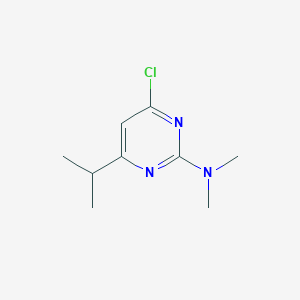
4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN3 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, dimethylamino groups at the 2nd position, and an isopropyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of an isopropyl group.
4-chloro-N,N-dimethyl-6-(methyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine is unique due to the presence of the isopropyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
4-chloro-N,N-dimethyl-6-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-6(2)7-5-8(10)12-9(11-7)13(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPZRYPBAHYNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2656187.png)
![1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2656188.png)
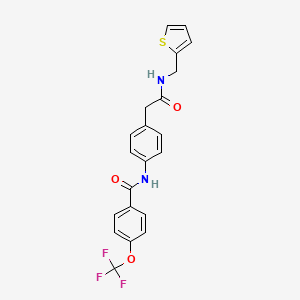
![2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2656190.png)
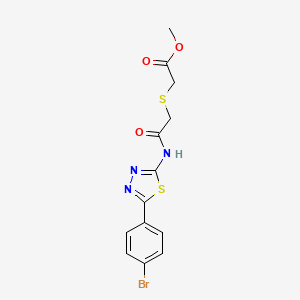
![2-CHLORO-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2656194.png)
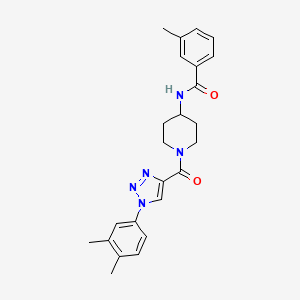
![(S)-2-[[(1R,2R)-2-[[[3,5-Bis(tert-butyl)-2-hydroxyphenyl]methylene]amino]cyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B2656200.png)
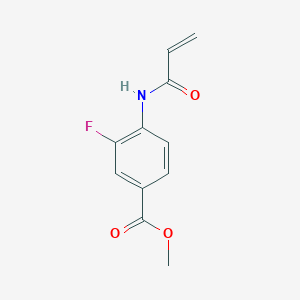
![1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid](/img/structure/B2656204.png)
![3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2656206.png)
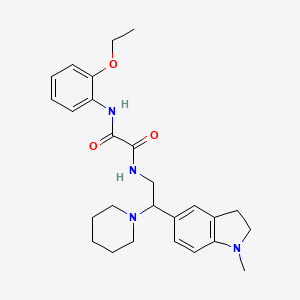
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)
